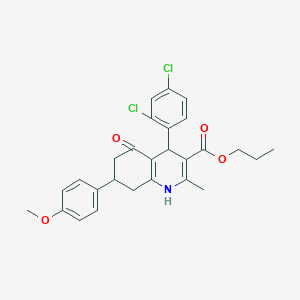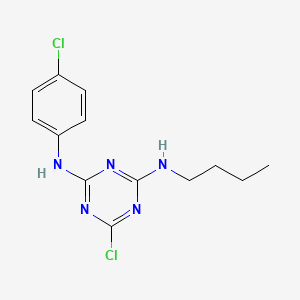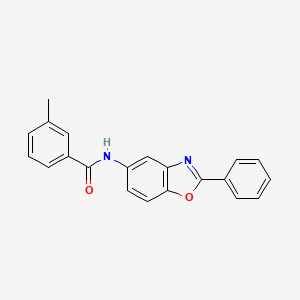![molecular formula C19H11ClFNO B4895703 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile, also known as CPFA, is a novel compound with potential applications in scientific research. The compound is a member of the acrylonitrile family and has a molecular weight of 365.79 g/mol. CPFA is a yellow crystalline solid with a melting point of 166-168°C and a boiling point of 582.6°C.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. This compound may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell proliferation and survival. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death. In animal models, this compound has been shown to inhibit the growth of tumors and reduce tumor volume.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is its potential as a novel anti-cancer agent. This compound has been shown to have anti-proliferative effects on various cancer cell lines and may have potential as a therapeutic agent for cancer treatment. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. One direction is to further investigate the mechanism of action of this compound in cancer cells and animal models. Another direction is to explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the potential side effects of this compound and its safety profile. Overall, this compound has potential as a novel anti-cancer agent and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile involves the reaction of 3-chlorobenzaldehyde with 4-fluorophenylacetic acid in the presence of sodium hydride to form 2-(3-chlorophenyl)-3-(4-fluorophenyl)acrylic acid. The resulting compound is then treated with thionyl chloride and 2-furancarboxaldehyde to obtain this compound. The overall yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFWILVJZRLCG-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

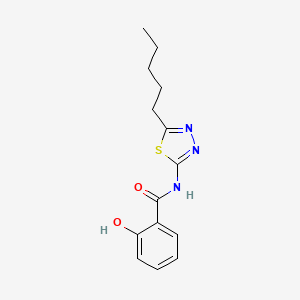
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
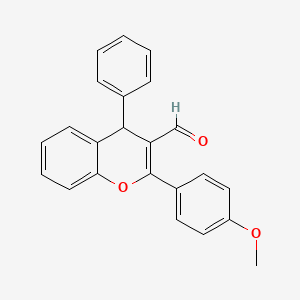
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
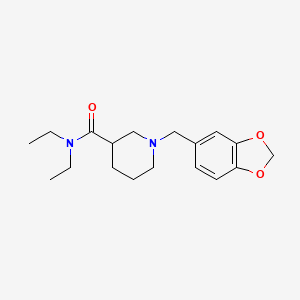
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

